molecular formula C10H13NSi B1587498 3-(Trimethylsilylethynyl)pyridine CAS No. 80673-00-3

3-(Trimethylsilylethynyl)pyridine

Cat. No. B1587498
CAS RN: 80673-00-3
M. Wt: 175.3 g/mol
InChI Key: MTMBLPOPETZZRX-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 3-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile and lithium trimethylacetylide (8.00 ml; 4.00 mmol; 0.5 M in THF) was used instead of the in situ derived lithium acetylide made from trimethylsilylacetylene and n-butyllithium. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.00 mmol (50% yield) of 3-(trimethylsilylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#N.[Li].[C-]#[C-].[Li+].[Li+].[CH3:14][Si:15]([C:18]#C)([CH3:17])[CH3:16].C([Li])CCC>C1COCC1.C(#N)C1C=CC=CC=1>[CH3:14][Si:15]([C:18]#[C:1][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)([CH3:17])[CH3:16] |f:2.3.4,^1:8|

Inputs

Step One
Name
Quantity
0.208 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.